Trichloro(3-phenylpropyl)silane
Description
Contextualization within Organosilicon Chemistry
Trichloro(3-phenylpropyl)silane belongs to the family of organosilanes, a broad class of compounds containing at least one carbon-silicon bond. More specifically, it is an organochlorosilane, distinguished by a central silicon atom bonded to both an organic group and reactive chlorine atoms. cymitquimica.com The structure of this compound features a 3-phenylpropyl group and three chlorine atoms attached to the silicon atom. uni.lucymitquimica.com
The presence of the trichlorosilyl (B107488) (-SiCl3) group is a defining feature, imparting high reactivity to the molecule. The silicon-chlorine bonds are highly susceptible to cleavage by water (hydrolysis), a reaction that typically produces silanols (R-Si(OH)3) and hydrochloric acid. cymitquimica.com These resulting silanol (B1196071) groups are themselves reactive and can condense with each other or with hydroxyl groups on the surfaces of inorganic materials to form stable siloxane (Si-O-Si) or Si-O-Metal bonds.
The second key component of the molecule is the 3-phenylpropyl group. This organic moiety is non-polar and contributes hydrophobic (water-repellent) characteristics to the compound. cymitquimica.comgelest.com This hydrocarbon chain provides a means of interaction with organic polymers and materials through mechanisms such as van der Waals forces or physical entanglement. The synthesis of such compounds often involves the hydrosilylation of an alkene with a chlorosilane, a fundamental process in organosilicon chemistry. google.com
Significance in Interfacial Science and Advanced Materials Engineering
The dual functionality of this compound makes it a significant component in the fields of interfacial science and advanced materials engineering. Its primary role is as a silane (B1218182) coupling agent or surface modifier, designed to improve the adhesion and compatibility between dissimilar materials, particularly organic polymers and inorganic substrates. cymitquimica.com
In advanced materials engineering, this compound is utilized in the formulation of high-performance adhesives, coatings, and sealants. cymitquimica.comchemimpex.com By treating inorganic fillers or reinforcements (like glass fibers) with this silane, their dispersion and bonding within a polymer matrix are significantly improved. The presence of the phenyl group also imparts hydrophobicity, making it valuable for creating water-repellent surfaces and protective coatings that prevent moisture ingress and corrosion. cymitquimica.comgelest.com This ability to modify surface properties is crucial in the development of advanced electronic materials and other specialized applications where control of surface energy and adhesion is paramount. chemimpex.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 13617-40-8 fishersci.cacymitquimica.com |
| Molecular Formula | C9H11Cl3Si uni.lufishersci.cacymitquimica.com |
| Molecular Weight | 253.62 g/mol fishersci.ca |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Synonym | (3-Phenylpropyl)trichlorosilane fishersci.ca |
| InChI Key | QJOHXSVBLYVERP-UHFFFAOYSA-N uni.lufishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trichloro(3-phenylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3Si/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOHXSVBLYVERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498428 | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13617-40-8 | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(3-phenylpropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Kinetics of Trichloro 3 Phenylpropyl Silane
Established Synthetic Routes for Trichloro(3-phenylpropyl)silane
The synthesis of this compound is primarily achieved through two main strategies: the direct addition of trichlorosilane (B8805176) to an unsaturated precursor (hydrosilylation) and the reaction of a silicon tetrachloride with a pre-formed organometallic reagent (Grignard reaction).
Organosilane Synthesis via Direct Pathways
The most common direct pathway for synthesizing this compound is the hydrosilylation of allylbenzene (B44316) with trichlorosilane. This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of allylbenzene. The process is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst.
The reaction proceeds with high selectivity to the terminal, or β-adduct, yielding the desired this compound. High conversion rates can be achieved under controlled reaction conditions. For instance, using Karstedt's catalyst, conversions of allylbenzene can reach up to 96% with a selectivity for the β-adduct greater than 99%.
| Catalyst | Reactant Ratio (Allylbenzene:Trichlorosilane) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for β-adduct (%) |
| Karstedt's Catalyst | 1:1.2 | 40-60 | 2-4 | ~96 | >99 |
| Platinum Black | 1:1.2 | 40-60 | 3-5 | ~94 | ~98 |
Precursor-Based Derivatization Strategies
An alternative synthetic route involves the use of Grignard reagents. In this precursor-based approach, a Grignard reagent, 3-phenylpropylmagnesium bromide, is first prepared by reacting 3-phenylpropyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. This organometallic precursor is then reacted with an excess of silicon tetrachloride.
The Grignard reagent attacks the silicon center, displacing a chloride ion and forming the silicon-carbon bond. The use of excess silicon tetrachloride is crucial to minimize the formation of di- and tri-substituted products. Following the reaction, the desired this compound is isolated and purified by fractional distillation under reduced pressure. While versatile, this method can be less atom-economical compared to hydrosilylation and may require stricter anhydrous conditions to prevent quenching of the Grignard reagent. gelest.com
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |
| 3-phenylpropylmagnesium bromide | Silicon Tetrachloride (excess) | Diethyl ether | Reflux, inert atmosphere | This compound |
Reaction Mechanisms Governing this compound Transformations
Hydrolysis and Condensation Pathways of Trichlorosilanes
This compound, like other trichlorosilanes, is highly susceptible to hydrolysis in the presence of water. The hydrolysis reaction involves the stepwise replacement of the chloro groups with hydroxyl groups, forming silanols. This is followed by a series of condensation reactions where the silanols react with each other to form siloxane bridges (-Si-O-Si-), ultimately leading to the formation of polysiloxane networks.
Hydrolysis: RSiCl₃ + 3H₂O → RSi(OH)₃ + 3HCl
Condensation: 2RSi(OH)₃ → (HO)₂RSi-O-SiR(OH)₂ + H₂O
These condensation reactions can continue to build a complex, cross-linked polymeric structure.
Kinetic Studies of Silane (B1218182) Polymerization
The kinetics of the polymerization of trichlorosilanes are complex and influenced by several factors. The initial hydrolysis step is generally fast, while the subsequent condensation reactions are the rate-determining steps for polymerization. The rate of condensation is dependent on the concentration of silanol (B1196071) groups and the presence of catalysts.
Kinetic models for condensation polymerization often follow a step-growth mechanism. uomustansiriyah.edu.iqlibretexts.org The rate of polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight over time. For many condensation polymerizations, the degree of polymerization is directly related to the reaction time and the concentration of the reactants. uomustansiriyah.edu.iq
Influence of Catalysts and Environmental Factors on Hydrolysis Kinetics
The rate of hydrolysis of trichlorosilanes is significantly influenced by catalysts and environmental factors, most notably pH.
Catalysts: The hydrolysis of organotrichlorosilanes can be catalyzed by both acids and bases. Acid catalysts protonate the leaving chloride group, making it a better leaving group and accelerating the nucleophilic attack by water. Base catalysts, on the other hand, can activate the water molecule, making it a more potent nucleophile.
Hydrosilylation Reactions Involving Organosilanes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry and a primary method for forming carbon-silicon bonds. nih.govnih.gov This catalytic process is fundamental to the production of a vast array of organosilicon compounds, including polymers, resins, and coupling agents. nih.govnih.govmdpi.com The synthesis of this compound is achieved via the hydrosilylation of allylbenzene with trichlorosilane.
Historically, noble metal catalysts, particularly those based on platinum like Speier's (H₂PtCl₆) and Karstedt's catalysts, have dominated the field due to their high activity and selectivity. nih.govnih.govscirp.org However, concerns over the cost and environmental impact of these precious metals have spurred research into more sustainable alternatives based on earth-abundant metals such as iron, cobalt, nickel, and manganese. nih.gov Rhodium complexes have also emerged as highly efficient and selective catalysts for specific applications, sometimes outperforming traditional platinum systems. nih.govnih.govresearchgate.net The reaction is kinetically controlled, and while highly exothermic, it requires a catalyst to overcome the activation barrier under mild conditions. rsc.org
Catalytic Systems for C=N Bond Reduction
The hydrosilylation of imines (compounds containing a C=N double bond) is a powerful method for synthesizing amines. Trichlorosilane is a frequently used reducing agent in these transformations, often activated by a catalyst. acs.org The process can be catalyzed by various systems, including those based on copper and Lewis-basic organocatalysts. acs.orgorganic-chemistry.org
For instance, copper(I) hydride catalysts, when paired with specific ligands, have proven effective for the hydrosilylation of ketimines. organic-chemistry.org A significant area of research involves the use of N-formyl amino acid derivatives, which act as Lewis-basic organocatalysts. acs.orgresearchgate.net These catalysts activate the trichlorosilane, facilitating the reduction of the imine. Mechanistic studies propose a "dual activation" model where the catalyst possesses both a Lewis basic site to activate the silane and a Brønsted acidic site. rsc.org This dual-action approach can lead to highly efficient catalysts that perform well even at very low loadings. rsc.org
Asymmetric Hydrosilylation Approaches
A significant advancement in C=N bond reduction is the development of asymmetric hydrosilylation, which allows for the synthesis of chiral amines with high enantioselectivity. acs.orgorganic-chemistry.org Trichlorosilane is a key reagent in many of these asymmetric methods. acs.orgrsc.org
Two primary catalytic strategies have been successful:
Chiral Metal Catalysts: A notable example involves a copper hydride catalyst coordinated with a chiral phosphine (B1218219) ligand, such as (R)-DTBM-SEGPHOS. This system effectively catalyzes the hydrosilylation of various imines, achieving high yields and enantiomeric excesses (ee), often at room temperature. organic-chemistry.org
Chiral Organocatalysts: Lewis-basic formamides derived from chiral amino acids, such as N-methyl valine (known as Sigamide), have been developed as highly effective organocatalysts. acs.org These catalysts can achieve high enantioselectivity (up to 97% ee) with low catalyst loading (1-5 mol %) for the reduction of a range of ketimines with trichlorosilane. acs.org The steric properties of the imine substrate can influence the degree of enantioselectivity. acs.org
Table 1: Examples of Catalytic Systems for Asymmetric Hydrosilylation of Imines
| Catalyst System | Silane Reagent | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Copper Hydride / (R)-DTBM-SEGPHOS | TMDS (Tetramethyldisiloxane) | Aryl-ketone-derived imines | Operates at room temperature; cost-effective reagents. organic-chemistry.org | High |
| (S)-Sigamide (N-methyl valine-derived formamide) | Trichlorosilane | Aromatic ketimines | Organocatalytic; low catalyst loading (1-5 mol %). acs.org | Up to 97% acs.org |
| Valine-derived Formamides | Trichlorosilane | Imines | Organocatalytic system with high activity and selectivity. researchgate.net | Up to 91% researchgate.net |
| Organocatalyst with Dual Activation Sites | Trichlorosilane | Ketimines | Maintains performance at very low (0.01 mol%) loading. rsc.org | High |
Comparative Reactivity Analyses with Analogous Trichlorosilanes
The reactivity of silanes in hydrosilylation is influenced by both electronic and steric factors related to the substituents on the silicon atom. rsc.org Trichlorosilane is a highly reactive hydrosilylating agent, a property attributed to the electron-withdrawing nature of the three chlorine atoms. The hydrosilylation of allyl chloride with trichlorosilane to produce trichloro(3-chloropropyl)silane is an industrially significant reaction that serves as an excellent model for understanding the reactivity of trichlorosilane. nih.govnih.govmagtech.com.cn
Studies comparing different catalysts for this reaction reveal significant differences in performance:
Platinum Catalysts: Conventional catalysts like Speier's and Karstedt's often exhibit poor selectivity in the hydrosilylation of allyl chloride, leading to the formation of significant by-products. nih.govresearchgate.net
Rhodium Catalysts: Rhodium complexes, particularly when modified with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), show vastly improved yield and selectivity. nih.gov Further enhancement is seen with fluorinated ligands like 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene (dppbzF), which can achieve outstanding efficiency (Turnover Number up to 140,000) and selectivity (>99%). nih.govnih.gov
The choice of ligand is critical. DFT studies on related systems suggest that substituents on the silane affect the electronic properties of the Si-H bond; electron-donating groups can decrease the reaction rate by weakening the interaction between the catalyst and the silane. rsc.org In contrast, the electron-withdrawing chlorine atoms in trichlorosilane enhance its reactivity in catalytic cycles.
Table 2: Comparative Catalyst Performance in the Hydrosilylation of Allyl Chloride with Trichlorosilane
| Catalyst | Ligand | Yield of Trichloro(3-chloropropyl)silane | Selectivity | Reference |
|---|---|---|---|---|
| Speier's Catalyst (H₂PtCl₆) | None | 20% | Low | nih.gov |
| Karstedt's Catalyst | None | 15% | Low | nih.gov |
| [Rh(cod)Cl]₂ | 1,2-bis(diphenylphosphino)benzene (dppbz) | 93% | High | nih.gov |
| [Rh(μ-Cl)(dppbzF)]₂ | 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene (dppbzF) | >99% | >99% | nih.govnih.gov |
Advanced Functionalization Strategies
Once synthesized, this compound serves as a versatile intermediate for further chemical modification, primarily through reactions of its trichlorosilyl (B107488) group. This moiety is highly susceptible to nucleophilic attack, enabling a range of functionalization strategies.
A primary functionalization pathway is hydrolysis and condensation . The Si-Cl bonds readily react with water to form silanol groups (Si-OH). nih.govresearchgate.net These silanols are highly reactive and can undergo self-condensation to form stable siloxane bonds (Si-O-Si), leading to the formation of oligomers or polymers. nih.gov This reactivity is the basis for the use of organotrichlorosilanes as surface-modifying agents and coupling agents. For example, a fluorinated trichlorosilane has been used to chemically functionalize the surface of carbon nanotubes by reacting with carboxylic acid and alcohol groups present on the nanotube walls. researchgate.net
Another key strategy is alcoholysis , where the trichlorosilyl group reacts with an alcohol to form the corresponding trialkoxysilane (e.g., trimethoxysilane (B1233946) or triethoxysilane). This transformation is important because alkoxysilanes are often more stable and easier to handle than their chlorosilane precursors while retaining the ability to undergo hydrolysis and condensation under controlled conditions. magtech.com.cn These resulting alkoxysilanes are crucial components in sol-gel processes and for preparing hybrid organic-inorganic materials.
Interfacial Engineering Through Trichloro 3 Phenylpropyl Silane
Mechanisms of Surface Modification and Adhesion Promotion
The ability of trichloro(3-phenylpropyl)silane to alter surface properties and enhance adhesion stems from the chemical reactivity of its silane (B1218182) group and the physical properties of its organic tail.
This compound functions as a molecular bridge between inorganic and organic materials. cymitquimica.comchemimpex.com The trichlorosilyl (B107488) group reacts with hydroxyl (-OH) groups present on the surface of many inorganic materials, such as silica (B1680970), glass, and metal oxides, to form stable covalent siloxane (Si-O-Substrate) bonds. kyoto-u.ac.jpresearchgate.net This process is initiated by the hydrolysis of the chloro groups in the presence of surface moisture, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the substrate's hydroxyl groups, anchoring the silane molecule to the inorganic surface. kyoto-u.ac.jpresearchgate.net
The phenylpropyl tail of the molecule extends away from the surface, creating a new organic interface. cymitquimica.com This modified surface can then interact more favorably with organic polymers, adhesives, or coatings through physical interactions like van der Waals forces and potentially through chemical bonding if the organic matrix contains compatible functional groups. This bridging action improves the compatibility and adhesion between the two dissimilar phases. mdpi.com
Improved Wetting: The organosilane layer can lower the surface energy of the inorganic filler, allowing the liquid polymer resin to wet the filler surface more effectively during composite processing.
Formation of a Chemical Bridge: As described above, the silane forms covalent bonds with the inorganic filler and establishes a strong link to the polymer matrix through its organic tail. researchgate.netmdpi.com
Interpenetrating Polymer Networks: The silane molecules can polymerize to some extent at the interface, forming a cross-linked siloxane network that is intermingled with the polymer matrix. This creates a more diffuse and robust interfacial region. cymitquimica.com
Stress Transfer: A strong interface facilitated by the silane coupling agent allows for efficient transfer of stress from the weaker polymer matrix to the stronger reinforcement, thereby improving the mechanical properties of the composite, such as strength and modulus. innospk.com
Formation and Characterization of Self-Assembled Monolayers (SAMs) from this compound
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. This compound is a precursor for forming such layers on suitable surfaces.
The formation of SAMs from trichlorosilanes like this compound on hydroxylated substrates (e.g., silicon wafers with a native oxide layer, glass) is a multi-step process. kyoto-u.ac.jprsc.org The process is typically carried out from a solution or vapor phase. kyoto-u.ac.jpresearchgate.net
Hydrolysis: The trichlorosilyl head group reacts with trace amounts of water present on the substrate surface or in the solvent to form reactive silanetriols (R-Si(OH)₃). kyoto-u.ac.jpresearchgate.net
Adsorption: The resulting silanetriol molecules physisorb onto the hydroxylated substrate.
Condensation and Covalent Bonding: The silanol groups of the adsorbed molecules undergo a condensation reaction with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Si bonds that anchor the molecules to the surface. kyoto-u.ac.jpresearchgate.net
Lateral Cross-linking: Adjacent silane molecules also undergo condensation reactions with each other, forming a two-dimensional, cross-linked siloxane network parallel to the substrate surface. This lateral polymerization contributes to the stability and dense packing of the monolayer. cymitquimica.comkyoto-u.ac.jp
The quality and ordering of the resulting SAM are influenced by factors such as the cleanliness of the substrate, the concentration of the silane, the reaction time, temperature, and the presence of water. arxiv.orgajol.info
The kinetics and morphology of SAM formation from this compound can be controlled by manipulating the reaction conditions:
Water Content: The amount of water is crucial. Insufficient water leads to incomplete hydrolysis and low surface coverage, while excess water can cause bulk polymerization of the silane in solution, leading to the deposition of aggregates rather than a smooth monolayer. researchgate.net
Concentration and Temperature: The concentration of the silane solution and the reaction temperature affect the rate of adsorption and surface reaction. Higher concentrations and temperatures can lead to faster monolayer formation but may also result in less ordered structures. ajol.info
Solvent: The choice of solvent can influence the solubility of the silane and the nature of the water layer on the substrate, thereby affecting the hydrolysis and condensation steps.
Substrate Preparation: The density of hydroxyl groups on the substrate surface plays a critical role. Pre-treatment of the substrate to create a high density of -OH groups promotes the formation of a dense, well-ordered SAM.
Techniques such as atomic force microscopy (AFM), contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) are used to characterize the growth, thickness, and surface properties of the SAMs. researchgate.net
The structure and stability of this compound SAMs are governed by a combination of forces:
Covalent Bonding: The primary interaction is the strong covalent Si-O-Si bonds between the silane molecules and the substrate, as well as the lateral cross-linking between adjacent molecules. kyoto-u.ac.jpresearchgate.net
Van der Waals Forces: The phenylpropyl chains of adjacent molecules interact through van der Waals forces. These interactions, particularly the π-π stacking between the phenyl rings, contribute to the ordering and packing density of the monolayer.
Hydrophobic Interactions: The hydrophobic phenyl groups drive the molecules to pack closely together to minimize their contact with any residual water, further stabilizing the monolayer structure. gelest.com
These intermolecular forces, in conjunction with the covalent network, result in a densely packed and stable monolayer that effectively modifies the surface properties of the substrate. kyoto-u.ac.jp
Phase Separation Phenomena in Mixed Silane Monolayers
When creating a self-assembled monolayer from a solution containing more than one type of silane, the molecules can either mix randomly or separate into distinct domains on the substrate surface. This phenomenon, known as phase separation, is a powerful tool for creating nanopatterned surfaces with spatially defined chemical and physical properties. The final structure of the monolayer is governed by a delicate balance of intermolecular forces, including van der Waals interactions, and the kinetics of the self-assembly process.
In mixed monolayers comprising an aromatic silane, such as this compound, and a long-chain aliphatic silane, like Octadecyltrichlorosilane (OTS), phase separation is a commonly observed outcome. This segregation is driven by the differences in intermolecular interactions between the molecular components. The aliphatic chains of OTS molecules interact strongly with each other via van der Waals forces, promoting the formation of densely packed, ordered domains. Similarly, the phenyl groups of this compound molecules can engage in favorable π-π stacking interactions with each other. The incompatibility between the bulky, aromatic phenyl groups and the linear, flexible alkyl chains leads to a minimization of unfavorable interactions, resulting in the formation of distinct islands rich in one component within a matrix of the other.
Research on analogous systems using phenylalkyltrichlorosilanes (PATCl) and OTS reveals that the morphology of these phase-separated domains can be controlled. researchgate.netnih.gov Studies have shown that when mixed, OTS tends to form distinct islands within a matrix of the aromatic silane. The size and coverage of these aliphatic islands are influenced by the strength of the interactions within the aromatic phase. nih.gov Stronger attractive forces between the phenyl rings can lead to smaller and more numerous OTS islands. nih.gov This allows for the creation of surfaces with controlled heterogeneity, which is critical for applications such as the fabrication of molecular electronic devices, biosensors, and platforms for studying cell adhesion.
The process of forming these monolayers is typically a two-step phenomenon: an initial, rapid chemisorption of the silane molecules to the substrate, followed by a slower rearrangement and organization of the molecules on the surface. nih.govsilcotek.com The presence of a short alkyl chain, such as the propyl group in this compound, can accelerate this molecular arrangement. silcotek.com
Table 1: Factors Influencing Phase Separation in Mixed Silane Monolayers
| Factor | Influence on Phase Separation | Research Finding |
|---|---|---|
| Molecular Structure | Differences in chain length and terminal group (e.g., aromatic vs. aliphatic) are the primary drivers. | Mixing phenyl-terminated silanes with long-chain alkylsilanes like OTS leads to the formation of domains rich in each component. researchgate.net |
| Intermolecular Forces | Van der Waals forces between alkyl chains and π-π stacking between phenyl rings promote self-association and segregation. | Stronger ring-to-ring interactions in the aromatic phase result in smaller island sizes for the aliphatic silane. nih.gov |
| Deposition Method | The sequence and timing of silane introduction can control the final surface morphology. | Stepwise deposition, where one silane is introduced after another, can create intentionally functionalized films. researchgate.net |
| Relative Humidity | The amount of water on the substrate surface affects the silanization reaction and subsequent monolayer organization. | The composition of binary monolayers can differ significantly depending on the humidity during preparation. researchgate.net |
Tailoring Surface Properties for Specific Applications
The chemical nature of the outermost layer of a material dictates its interaction with the surrounding environment. By forming a self-assembled monolayer, this compound effectively replaces the original substrate's surface with one defined by its phenylpropyl groups, thereby enabling precise control over critical surface properties like hydrophobicity and surface energy.
Hydrophobicity and Water Repellency Induction
A primary application of this compound is to render naturally hydrophilic surfaces, such as glass and silicon oxide, hydrophobic. This transformation is achieved by creating a low-energy, nonpolar interface. The trichlorosilyl group of the molecule reacts with surface hydroxyl (-OH) groups, forming strong, covalent siloxane (Si-O-Si) bonds. This process anchors the molecule to the surface and creates a dense, robust monolayer.
Once anchored, the phenylpropyl tail groups are oriented away from the surface, creating a new interface. The phenyl group is inherently nonpolar, and this organic layer effectively shields the underlying polar substrate from interaction with water. When a water droplet is placed on such a modified surface, the strong cohesive forces between water molecules (due to hydrogen bonding) are much greater than the adhesive forces between the water and the nonpolar phenyl-terminated surface. This imbalance of forces causes the water to bead up, minimizing its contact with the surface and resulting in a high water contact angle (θ).
The degree of hydrophobicity is often quantified by the water contact angle. A surface is generally considered hydrophobic if the water contact angle is greater than 90°. Surfaces treated with silanes bearing long alkyl chains, such as Octadecyltrichlorosilane (OTS), are known to produce highly hydrophobic surfaces with water contact angles reported between 109° and 114°. nist.gov The phenyl group of this compound provides a similar nonpolar character, leading to a significant increase in water repellency on treated substrates. The quality of the monolayer, including its packing density and freedom from defects, is crucial for achieving maximum hydrophobicity.
Table 2: Comparative Water Contact Angles on Modified Surfaces
| Surface Treatment | Typical Advancing Water Contact Angle (θ) | Surface Character |
|---|---|---|
| Uncleaned Silicon Wafer | < 30° | Hydrophilic |
| Cleaned Silicon Wafer (with native oxide) | ~30-50° | Hydrophilic |
| This compound SAM | > 90° (Expected) | Hydrophobic |
| Octadecyltrichlorosilane (OTS) SAM | 109° - 114° | Highly Hydrophobic nist.gov |
| Perfluorinated Silane SAM | > 110° | Highly Hydrophobic & Oleophobic |
| Roughened & Silanized Surface | > 150° | Superhydrophobic mdpi.com |
Surface Energy Modification and Wettability Control
The wettability of a surface—its tendency to be wet by a liquid—is fundamentally governed by its surface free energy. High-energy surfaces are typically hydrophilic, while low-energy surfaces are hydrophobic. The formation of a this compound monolayer is an effective method for lowering the surface energy of a substrate.
The covalent attachment of the silane monolayer replaces a high-energy polar surface (e.g., silicon oxide) with a low-energy organic surface composed of phenylpropyl groups. This reduction in surface energy is the direct cause of the hydrophobic behavior described previously. By controlling the surface energy, one can precisely tune the wettability not just for water but for a range of liquids.
The critical surface tension (γc) is a useful parameter for characterizing the wettability of a low-energy solid. It represents the surface tension a liquid must have to completely wet the solid. Surfaces treated with silanes that have nonpolar organic groups exhibit low critical surface tensions. For instance, surfaces treated with Octadecyltrichlorosilane have a critical surface tension in the range of 20-24 mN/m. This means that while they are repellent to water (surface tension ~72 mN/m), they are readily wetted by hydrocarbon oils and other low-surface-tension organic liquids. The phenyl group in this compound imparts a similar low-energy character to the surface, allowing for selective wettability. This property is invaluable in applications like microfluidics, where guiding the flow of aqueous solutions is necessary, and in creating surfaces with controlled adhesion.
Table 3: Critical Surface Tensions for Various Surfaces
| Surface Material / Treatment | Critical Surface Tension (γc) (mN/m) | Wettability Characteristics |
|---|---|---|
| Poly(tetrafluoroethylene) (PTFE) | 18.5 | Hydrophobic and Oleophobic |
| This compound SAM | ~30-40 (Estimated) | Hydrophobic, Oleophilic |
| Octadecyltrichlorosilane (OTS) SAM | 20-24 | Hydrophobic, Oleophilic |
| Poly(methyl methacrylate) (PMMA) | 39 | Moderate Wettability |
| Clean Metals | > 1000 | High Energy, Readily Wetted |
Applications of Trichloro 3 Phenylpropyl Silane in Advanced Materials Science
Organic-Inorganic Hybrid Materials and Nanocomposites
The creation of organic-inorganic hybrid materials is a cornerstone of modern materials science, aiming to combine the desirable properties of both material classes—such as the mechanical strength and thermal stability of inorganics with the flexibility and processability of organic polymers. Trichloro(3-phenylpropyl)silane serves as a key coupling agent and functional monomer in the synthesis of these advanced composites. cymitquimica.com
Synthesis of Mesoporous Silica (B1680970) Nanoparticles (MSNs) Functionalized with this compound
Mesoporous silica nanoparticles (MSNs) are widely studied materials due to their large surface area, tunable pore size, and biocompatibility. google.com Functionalizing their surface with organic groups is critical for tailoring their properties for specific applications. The incorporation of the 3-phenylpropyl group from this compound imparts hydrophobicity to the normally hydrophilic silica surface.
The synthesis can be achieved through two primary methods:
Co-condensation: In this one-pot approach, this compound is added to the reaction mixture along with a primary silica precursor, typically tetraethylorthosilicate (TEOS). During the sol-gel process, both silanes hydrolyze and co-condense around a surfactant template (e.g., cetyltrimethylammonium bromide, CTAB), resulting in a uniform distribution of phenylpropyl groups throughout the silica framework. google.com
Post-synthesis Grafting: Alternatively, pre-synthesized MSNs are first activated to ensure a high density of surface silanol (B1196071) (Si-OH) groups. The nanoparticles are then reacted with this compound in an anhydrous solvent. The trichlorosilyl (B107488) groups react with the surface silanols to form covalent siloxane bonds, effectively coating the pore surfaces with phenylpropyl groups.
The introduction of the phenylpropyl moiety significantly alters the physicochemical properties of the MSNs, most notably increasing their affinity for nonpolar molecules.
Table 1: Comparison of Unfunctionalized and Phenylpropyl-Functionalized MSNs
| Property | Unfunctionalized MSNs | Phenylpropyl-Functionalized MSNs |
|---|---|---|
| Surface Chemistry | Hydrophilic (Silanol groups) | Hydrophobic (Phenylpropyl groups) |
| Water Contact Angle | Low (< 20°) | High (> 90°) |
| Dispersibility | High in polar solvents | High in nonpolar solvents |
| Affinity | Polar analytes | Nonpolar organic analytes |
Integration into Polymer Matrices for Enhanced Material Performance
This compound is used as a coupling agent to improve the compatibility and bonding between inorganic fillers (like silica or glass fibers) and organic polymer matrices. cymitquimica.com Without such an agent, the interface between the hydrophilic filler and the often hydrophobic polymer is weak, leading to poor stress transfer and diminished mechanical properties.
The silane (B1218182) functions by:
Reacting its trichlorosilyl group with hydroxyl groups on the inorganic filler surface, forming a robust covalent link.
This interfacial modification leads to significant improvements in the composite material's mechanical strength, thermal stability, and moisture resistance.
Table 2: Performance Enhancement in a Silica-Polystyrene Composite
| Material Property | Unfilled Polystyrene | Polystyrene + Untreated Silica | Polystyrene + Silane-Treated Silica |
|---|---|---|---|
| Tensile Strength | Base | ~5% Increase | >25% Increase |
| Thermal Stability (Td5) | Base | Marginal Increase | Significant Increase |
| Water Absorption | Low | Moderate | Very Low |
Development of Porous Hybrid Particles for Chromatographic Separations
In high-performance liquid chromatography (HPLC), the stationary phase material is critical for achieving efficient separations. Porous inorganic/organic hybrid particles offer superior performance compared to traditional silica-only particles. This compound can be used as a precursor in the synthesis of these hybrid materials. google.comgoogle.com
The synthesis involves the co-hydrolysis and condensation of a tetraalkoxysilane (like TEOS) and an organoalkoxysilane (the hydrolyzed form of this compound). google.com This process creates particles that are a hybrid of inorganic silica and organic groups at the molecular level. The presence of the phenylpropyl group directly within the particle's structure, not just on the surface, creates a phenyl-type stationary phase used in reversed-phase chromatography. These phases are particularly effective for separating aromatic and moderately polar compounds. The hybrid nature of the particles also imparts enhanced pH stability and reduced silanol activity, leading to improved peak shapes and longer column lifetimes. google.com
Table 3: Characteristics of a Phenyl-Functionalized Hybrid Stationary Phase
| Parameter | Typical Value | Significance in Chromatography |
|---|---|---|
| Particle Type | Spherical Hybrid Inorganic/Organic | Provides high efficiency and mechanical strength. google.com |
| Functional Group | 3-Phenylpropyl | Provides unique selectivity for aromatic compounds. |
| Surface Area | 150-250 m²/g | High surface area for analyte interaction. |
| Pore Size | 100-150 Å | Optimal for separation of small to medium-sized molecules. |
| Carbon Load | 10-18% | Indicates density of organic functionalization. |
Polyhedral Oligomeric Silsesquioxane (POSS) Derivatives and Composites
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with the empirical formula (RSiO1.5)n, where 'R' is an organic group. mdpi.com These molecules are considered the smallest possible particles of silica and represent a unique class of nanofiller. mdpi.com
This compound can serve as a precursor for the synthesis of POSS where the functional 'R' group is 3-phenylpropyl. The synthesis involves the controlled hydrolysis and condensation of the silane, often under base catalysis, which encourages the formation of the well-defined cage structure. The resulting (C6H5(CH2)3SiO1.5)n nanoparticles are molecularly-defined organic-inorganic hybrids. These Phenyl-POSS nanoparticles can then be incorporated into polymer matrices through blending or copolymerization to create nanocomposites with dramatically improved properties, including thermal stability, mechanical strength, and oxidation resistance, even at very low loading levels. researchgate.net
Table 4: Structural Data for Phenyl-POSS Precursor
| Compound | R Group | Molecular Formula of Monomer | Resulting POSS Structure |
|---|---|---|---|
| This compound | 3-Phenylpropyl | C9H11Cl3Si | (C9H11SiO1.5)n |
Multifunctional Hybrid Materials for Environmental Applications
The modification of silica and other oxide-based materials with this compound can produce effective sorbents for environmental remediation. The phenylpropyl groups create a hydrophobic surface that is highly effective at adsorbing nonpolar organic pollutants from aqueous environments.
For instance, functionalized mesoporous silica or silica gel can be used to remove contaminants like oil, grease, or polycyclic aromatic hydrocarbons (PAHs) from wastewater. The high surface area of the silica provides a large capacity for adsorption, while the phenyl groups provide the necessary affinity for the target pollutants through hydrophobic interactions (the "like-dissolves-like" principle). These sorbent materials can be used in packed columns for water filtration or dispersed in contaminated water and later removed by filtration or sedimentation.
Table 5: Adsorption Capacity for a Model Pollutant (Phenanthrene)
| Sorbent Material | Functional Group | Adsorption Mechanism | Relative Adsorption Capacity |
|---|---|---|---|
| Unfunctionalized Silica Gel | Silanol (-OH) | Weak H-bonding | Low |
| Phenylpropyl-Silica | - (CH2)3-C6H5 | Hydrophobic & π-π stacking | High |
| Octadecyl-Silica (C18) | -C18H37 | Hydrophobic | Very High |
Advanced Coatings and Surface Treatments
This compound is utilized to create advanced coatings and to modify surfaces, imparting specific properties such as hydrophobicity and chemical resistance. cymitquimica.com The process involves applying the silane to a substrate that has surface hydroxyl (-OH) groups, such as glass, silicon wafers, or metal oxides.
The trichlorosilyl group readily reacts with these surface hydroxyls (and ambient moisture) to form a network of stable, covalent Si-O-Substrate bonds. This reaction anchors the molecules firmly to the surface, creating a self-assembled monolayer. The 3-phenylpropyl groups are oriented away from the surface, forming a new, low-energy interface. This organic layer prevents water from wetting the surface, a property quantified by a high water contact angle. Such coatings are valuable for creating water-repellent, anti-fouling, and anti-corrosive surfaces for a wide range of applications, from electronics to optical components.
Table 6: Surface Property Modification of Glass Slides
| Treatment | Surface Composition | Water Contact Angle | Surface Energy |
|---|---|---|---|
| Untreated Glass | SiO2 with -OH groups | < 20° | High |
| Silane-Treated Glass | Surface-bound -(CH2)3-C6H5 groups | > 90° | Low |
Development of Protective and Functional Coatings
This compound serves as a crucial component in the formulation of protective and functional coatings, primarily acting as a surface modifier and coupling agent. cymitquimica.com Its utility stems from the dual reactivity of its molecular structure. The trichlorosilyl group can react with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, silicon wafers, and metal oxides. This reaction forms strong, covalent siloxane bonds (Si-O-Si), creating a durable, chemically anchored layer. rsc.org
Fabrication of Superhydrophobic Surfaces
The creation of superhydrophobic surfaces, which exhibit extreme water repellency with contact angles exceeding 150°, relies on two key factors: a specific surface micro/nanostructure and low surface energy chemistry. nih.gov this compound plays a vital role in addressing the second requirement. The presence of the phenyl group in its structure imparts significant hydrophobic properties to any surface it modifies. cymitquimica.com
In the fabrication process, a substrate is first textured to create the necessary roughness, often using techniques like lithography, etching, or the deposition of nanoparticles. This roughened surface is then functionalized with this compound. The silane molecules form a self-assembled monolayer over the textured landscape. This combination of physical roughness and the chemical hydrophobicity provided by the silane's phenylpropyl tail minimizes the contact area between a water droplet and the surface, leading to the superhydrophobic effect. cymitquimica.comnih.gov The ability to form these stable, hydrophobic monolayers makes this silane an effective agent for producing water-repellent and self-cleaning surfaces for a variety of applications. researchgate.net
Electronic and Optoelectronic Applications
In the realm of electronics, the performance and stability of devices are often dictated by the quality of the interfaces between different materials. This compound is used to precisely engineer these interfaces at the molecular level.
Gate Dielectric Surface Modification in Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the interface between the gate dielectric (commonly silicon dioxide, SiO₂) and the organic semiconductor layer. researchgate.net A pristine SiO₂ surface is typically hydrophilic and can have trap states that hinder charge carrier transport.
Treating the SiO₂ surface with a silane coupling agent like this compound is a well-established method to enhance device performance. The trichlorosilyl group reacts with the hydroxyl groups on the SiO₂ surface, forming a stable, hydrophobic self-assembled monolayer (SAM). This modification serves two primary purposes:
Passivation: It neutralizes surface trap states that would otherwise capture charge carriers and reduce mobility.
Improved Crystallinity: The hydrophobic, organic-like surface created by the phenylpropyl groups provides a more favorable template for the deposition of the organic semiconductor, promoting better molecular ordering and crystallinity in the active layer.
This improved crystallinity leads to more efficient charge transport and, consequently, higher charge carrier mobility in the transistor.
Role in Thin Film Transistors and Biosensor Devices
The principles of surface modification that apply to OFETs are also relevant to the broader category of thin-film transistors (TFTs) and other electronic devices. researchgate.netresearchgate.net The use of silanes to create well-defined, functionalized surfaces is a cornerstone of building complex, layered electronic structures. rsc.org
In the context of biosensors, surface functionalization is paramount for immobilizing biomolecules (e.g., enzymes, antibodies, DNA) onto a transducer substrate. While specific research on this compound in biosensors is not detailed, the fundamental mechanism of silanization is widely used. A silane SAM can provide a stable, biocompatible anchor for these biological components. The ability of silanes to form robust monolayers on substrates like glass and silicon makes them applicable in the development of various sensor technologies. rsc.org
Control of Intermolecular Stacking for Molecular Electronic Devices
The function of molecular electronic devices is governed by the electronic coupling between adjacent molecules, which is highly dependent on their relative orientation and stacking. rsc.org Controlling the intermolecular arrangement of organic semiconductors is therefore a key objective for optimizing device performance.
Research Findings: Surface Modification for OFETs
The impact of surface treatment on OFET performance is well-documented. The table below, based on data for similar surface modification strategies, illustrates the typical enhancements observed when an insulator surface is treated before the deposition of the active semiconductor layer.
| Device Configuration | Active Layer | Surface Treatment | Mean Mobility (cm²/Vs) | On/Off Ratio |
| Top-Contact OFET | Pentacene | None (Bare SiO₂) | 0.3 | ~10⁶ |
| Top-Contact OFET | Pentacene | Silane SAM | 0.9 | ~10⁷ |
| Top-Contact OFET | C₆₀ | None (Bare SiO₂) | 0.2 | ~10⁵ |
| Top-Contact OFET | C₆₀ | Silane SAM | 0.6 | ~10⁶ |
This table is a representative example based on the principles and typical results discussed in research concerning OFET performance enhancement via silane surface modification.
Biomedical and Environmental Research Avenues for Trichloro 3 Phenylpropyl Silane Derivatives
Biomaterial Surface Compatibility Enhancement
The interaction between a biomaterial and the biological environment is a critical determinant of its success. Surface modification with organosilanes, including those derived from trichloro(3-phenylpropyl)silane, is a key strategy to improve biocompatibility. researchgate.net By altering the surface chemistry, properties such as hydrophobicity, protein adsorption, and cellular adhesion can be precisely controlled.
Organosilane coatings can create a more biocompatible interface, reducing the foreign body response and improving the long-term performance of medical implants. researchgate.net For instance, the phenylpropyl group can impart a hydrophobic character to a surface, which can be beneficial in certain applications to minimize non-specific protein binding. gelest.com The ability to form stable, covalent bonds with substrates like silica (B1680970) and other metal oxides makes these silanes ideal for creating durable and long-lasting surface modifications. gelest.comgelest.com
Research has demonstrated that the functionalization of nanoparticles and surfaces with various organosilanes can enhance their stability in biological fluids and improve their interaction with cells. nih.gov This surface modification is crucial for applications ranging from implantable sensors to tissue engineering scaffolds. researchgate.net
Drug Delivery Systems Based on Functionalized Mesoporous Silica Nanoparticles
Mesoporous silica nanoparticles (MSNs) have emerged as highly promising carriers for drug delivery due to their high surface area, large pore volume, and tunable pore size. researchgate.netnih.gov The surface of MSNs is rich in silanol (B1196071) groups, which can be readily functionalized with organosilanes like this compound derivatives to create sophisticated and "smart" drug delivery systems. researchgate.netnih.gov
The functionalization of MSNs with organosilanes plays a pivotal role in controlling the encapsulation and release of therapeutic agents. nih.govrsc.orgrsc.org The chemical nature of the functional group can influence the loading efficiency of a drug by altering the surface properties of the silica. nih.gov For instance, the hydrophobic phenylpropyl groups can enhance the loading of hydrophobic drugs into the mesopores.
Furthermore, the release of the encapsulated drug can be triggered by specific stimuli. For example, changes in pH or the presence of certain enzymes can cleave the bonds holding the drug or a "gatekeeper" molecule, leading to controlled release at the target site. nih.govnih.gov This stimulus-responsive release mechanism is a key feature of advanced drug delivery systems, allowing for targeted therapy and reduced side effects. nih.gov
Table 1: Examples of Drug Release from Functionalized Nanoparticles
| Nanoparticle System | Drug | Release Trigger | Release Percentage | Reference |
|---|---|---|---|---|
| Amino silane (B1218182) coated magnetic nanoparticles | Ofloxacin | pH 7.2 | ~81.7% | walshmedicalmedia.comresearchgate.net |
| Amino silane coated magnetic nanoparticles | Ciprofloxacin | pH 7.2 | ~98.78% | walshmedicalmedia.comresearchgate.net |
This table is for illustrative purposes and the specific release kinetics can vary based on the detailed experimental conditions.
The surface functionalization of drug carriers significantly impacts their pharmacokinetic profile, including their distribution, circulation time, and clearance from the body. rsc.orgresearchgate.net Modifying the surface of MSNs with silanes can improve their stability in the bloodstream and reduce their uptake by the reticuloendothelial system (RES), leading to longer circulation times and enhanced accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. rsc.orgresearchgate.netnih.gov
The size, shape, and surface charge of the nanoparticles, all of which can be influenced by silane functionalization, are critical parameters that determine their in vivo fate. rsc.orgresearchgate.net For example, pegylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to create "stealth" nanoparticles with prolonged circulation times. nih.gov The choice of silane linker is crucial for the effective attachment of such polymers.
Numerous studies have demonstrated the potential of silane-functionalized MSNs in both laboratory (in vitro) and living organism (in vivo) settings. In vitro studies often involve testing the cytotoxicity of the drug-loaded nanoparticles against cancer cell lines. nih.govnih.gov These studies have shown that targeted drug delivery using functionalized MSNs can significantly enhance the therapeutic efficacy compared to the free drug. nih.govnih.gov
In vivo studies in animal models have further validated the potential of these systems. For instance, studies have shown that targeted nanoparticles can effectively deliver drugs to tumors, leading to tumor growth inhibition with reduced systemic toxicity. nih.govdovepress.com The ability to track the nanoparticles in vivo, often by co-loading a fluorescent dye, provides valuable information on their biodistribution and target accumulation. dovepress.comrsc.org
Table 2: Findings from In Vitro and In Vivo Studies
| Study Type | Nanoparticle System | Key Finding | Reference |
|---|---|---|---|
| In Vitro | Rhodamine B-functionalized MSNs | Significant uptake by both drug-sensitive and multidrug-resistant cancer cells. | nih.gov |
| In Vitro | Cisplatin-loaded magnetic mesoporous silica nanoparticles | Enhanced anti-tumor efficiency compared to free cisplatin. | nih.gov |
| In Vivo | Doxorubicin and siRNA co-loaded MSNs | Synergistic inhibition of tumor growth in a breast cancer xenograft model. | nih.gov |
Environmental Remediation and Bioremediation Platforms
Derivatives of this compound and other organosilanes also have significant potential in environmental applications. Their ability to functionalize surfaces can be harnessed to create materials for the removal of pollutants from water and soil.
Functionalized silica and other substrates can be used as sorbents for the selective removal of heavy metals, organic pollutants, and other contaminants. The phenylpropyl group, with its hydrophobic nature, can be particularly effective in adsorbing nonpolar organic molecules from aqueous environments.
In the context of bioremediation, surfaces can be modified to enhance the attachment and growth of microorganisms that can degrade specific pollutants. By creating a more favorable microenvironment, the efficiency of these bioremediation platforms can be significantly improved. Furthermore, organosilane-based coatings can be designed to have antimicrobial properties, which can be useful in preventing biofouling of membranes and other surfaces used in water treatment processes. gelest.comnih.gov
Analytical and Spectroscopic Characterization Techniques for Trichloro 3 Phenylpropyl Silane and Its Derivatives
Vibrational Spectroscopy Applications (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier Transform Infrared Spectroscopy (FTIR), is a powerful tool for characterizing Trichloro(3-phenylpropyl)silane and its derivatives. It is widely used to confirm the chemical modification of surfaces and to follow the hydrolysis and condensation reactions of the silane (B1218182). ijera.comresearchgate.net
When this compound is used to modify a surface, such as a natural fiber or a metal oxide, FTIR spectroscopy can verify the success of the grafting process. ijera.com The analysis involves monitoring the appearance of characteristic absorption bands of the silane on the substrate's spectrum and the change or disappearance of bands associated with the substrate's surface functional groups (e.g., hydroxyl groups). researchgate.net For instance, the presence of bands corresponding to the phenyl group and Si-O-Si linkages in the spectrum of a treated material confirms the covalent attachment of the silane. researchgate.net
Key spectral regions and their assignments for organosilane analysis include:
Si-O-Si stretching: Typically observed in the 1000-1100 cm⁻¹ region, indicating the formation of a polysiloxane network from the condensation of silanol (B1196071) groups. researchgate.net
C-H stretching (aromatic): Peaks corresponding to the phenyl group are expected above 3000 cm⁻¹.
C-H stretching (aliphatic): Vibrations from the propyl chain appear in the 2850-2964 cm⁻¹ range. researchgate.net
Si-OH stretching: The formation of silanol groups from the hydrolysis of the trichlorosilyl (B107488) moiety can be monitored by the appearance of a broad band around 3200-3700 cm⁻¹ and a sharper band around 900 cm⁻¹. researchgate.net
C-Cl stretching: The absorption band for the C-Cl bond can be found around 800 cm⁻¹. researchgate.net
Theoretical and experimental FTIR analyses are often compared to confirm chemical modifications. ijera.com For example, a study on modifying rice husk with various silanes successfully used FTIR to verify the chemical changes, with experimental data aligning well with theoretical calculations. ijera.com
Table 1: General FTIR Peak Assignments for Silane Surface Modification
| Wavenumber (cm⁻¹) | Assignment | Significance in Silane Analysis |
|---|---|---|
| 1000-1100 | Si-O-Si Asymmetric Stretch | Confirms condensation and formation of siloxane network on the surface. researchgate.netresearchgate.net |
| ~900 | Si-OH Stretch | Indicates hydrolysis of the alkoxide or chloride groups to form silanols. researchgate.net |
| 2850-2964 | C-H Aliphatic Stretch | Confirms the presence of the propyl chain from the silane molecule. researchgate.net |
| ~800 | C-Cl Stretch | Indicates the presence of the chloropropyl group in related silanes. researchgate.net |
| >3000 | C-H Aromatic Stretch | Confirms the presence of the phenyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Polymerization Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for studying the structure and polymerization of organosilanes like this compound. Multinuclear NMR, including ¹H, ¹³C, and particularly ²⁹Si NMR, provides detailed insights into the reaction mechanisms of hydrolysis and condensation. unina.it
The polymerization of organosilanes involves the hydrolysis of reactive groups (e.g., -SiCl₃) to form silanols (Si-OH), followed by their condensation to form siloxane (Si-O-Si) linkages. unina.it ²⁹Si NMR is exceptionally well-suited for monitoring these processes because the chemical shift of the silicon nucleus is highly sensitive to its local bonding environment. mdpi.comresearchgate.net
A common notation used in ²⁹Si NMR for trifunctional silanes is the Tⁿ notation, where 'T' signifies a silicon atom bonded to one organic group, and the superscript 'n' (from 0 to 3) denotes the number of siloxane bonds attached to that silicon atom. researchgate.net
T⁰: Represents the unreacted or hydrolyzed monomer (R-Si(OH)₃).
T¹: A silicon atom with one Si-O-Si bond (a dimer or end-group).
T²: A silicon atom with two Si-O-Si bonds (a linear unit within a polymer chain).
T³: A silicon atom with three Si-O-Si bonds (a fully condensed, cross-linked site).
By acquiring ²⁹Si NMR spectra at different stages of the reaction, one can follow the disappearance of the T⁰ species and the subsequent appearance and evolution of T¹, T², and T³ structures, providing a quantitative measure of the degree of condensation. unina.itresearchgate.net
While ¹H and ¹³C NMR are complicated by the narrow chemical shift range for silyl (B83357) groups, they are still useful for monitoring the reaction. mdpi.com For example, ¹H NMR can track the disappearance of reactants and the appearance of byproducts like HCl (from hydrolysis of the chlorosilane) or water. unina.it Advanced 2D NMR techniques can further help in elucidating the complex structures of the resulting oligomers and polymers. unina.it
Table 3: Tⁿ Notation in ²⁹Si NMR for Analyzing Silane Condensation
| Notation | Structure | Description |
|---|---|---|
| T⁰ | R-Si(OX)₃ (X=H or Alkyl) | Monomeric species, end groups. researchgate.net |
| T¹ | R-Si(OSi)(OX)₂ | Dimeric species, chain end-groups. researchgate.net |
| T² | R-Si(OSi)₂(OX) | Linear middle groups in chains/rings. researchgate.net |
| T³ | R-Si(OSi)₃ | Fully condensed, cross-linking sites. researchgate.net |
Electron Microscopy and Morphological Analysis (e.g., SEM, TEM)
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology of surfaces and materials modified with this compound. These methods provide high-resolution images of the surface topography and the structure of resulting composite materials.
TEM can provide even higher resolution images, allowing for the measurement of the thickness of the grafted silane layer on a substrate. This is particularly useful for characterizing core-shell structures where a nanoparticle core is coated with a silane shell.
The key information obtained from electron microscopy includes:
Surface Morphology: Assessing changes in surface roughness and texture after silanization.
Coating Uniformity: Determining if the silane layer is evenly distributed across the substrate.
Particle Dispersion: Evaluating how the silane treatment affects the dispersion of fillers (e.g., nanoparticles) within a polymer matrix.
Structural Integrity: Confirming that the substrate material (e.g., nanotubes, fibers) is not damaged by the modification process. mdpi.com
Chromatographic Methods for Separation and Analysis
Chromatographic methods, especially Gas Chromatography (GC), are fundamental for the analysis of volatile organosilicon compounds like this compound. GC is used for purity assessment, separation of reaction mixtures, and quantitative analysis. dss.go.thnih.gov
A typical GC method for analyzing organosilanes involves using a capillary column (e.g., DB-5) and a Flame Ionization Detector (FID). researchgate.net The FID is sensitive to hydrocarbon compounds and provides excellent quantitative results. For unequivocal identification of the separated components, GC is often coupled with Mass Spectrometry (GC-MS). nih.govresearchgate.net The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, allowing for confident peak identification. researchgate.net
GC methods have been developed for the simultaneous determination of multiple organosilicon compounds. dss.go.thnih.gov These methods are crucial for quality control in the manufacturing of silanes and for monitoring their presence in various environments. The analytical range and detection limits of these methods can be tailored by adjusting the experimental parameters. For instance, detection limits for some silanes have been reported in the range of 1 to 5 µg/mL. nih.govresearchgate.net
The solvation parameter model, which utilizes GC retention data from multiple stationary phases, can be used to determine descriptors for organosilicon compounds. These descriptors relate to interactions such as hydrogen bonding and dipolarity, providing insights into the physicochemical properties of the silanes. nih.gov This approach highlights that for silanes with alkyl and aromatic substituents, the primary interactions governing their chromatographic behavior are often cavity formation and dispersion forces. nih.gov
Table 4: Parameters in GC Methods for Silane Analysis
| Parameter | Description | Common Implementation |
|---|---|---|
| Technique | Gas Chromatography (GC) | Used for separation and quantification of volatile silanes. dss.go.thresearchgate.net |
| Column | Capillary Column | e.g., DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness). researchgate.net |
| Detector | Flame Ionization Detector (FID) | For quantitative analysis. researchgate.net |
| Identification | Mass Spectrometry (MS) | GC-MS used to confirm the identity of GC peaks. nih.govresearchgate.net |
| Solvent | Heptane | A common solvent for diluting silane samples. dss.go.thresearchgate.net |
| Detection Limit | 1-5 µg/mL | Typical detection limits for various organosilanes. nih.govresearchgate.net |
Computational and Theoretical Studies on Trichloro 3 Phenylpropyl Silane Systems
Density Functional Theory (DFT) for Molecular Structure and Reactivity Modeling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and various electronic properties that govern the reactivity of a molecule. mdpi.comdnu.dp.ua
In the context of Trichloro(3-phenylpropyl)silane, DFT calculations can elucidate its stable conformations and the distribution of electron density. While specific DFT studies on this compound are not extensively published, data from analogous molecules like 3-phenylpropylamine (B116678) and other silane (B1218182) derivatives provide a framework for understanding its properties. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used for such organic and organosilicon compounds to determine optimized structural parameters and NMR chemical shifts. mdpi.comresearchgate.net
Molecular Geometry: DFT can be used to calculate optimized bond lengths, bond angles, and dihedral angles. For the propyl chain attached to the silicon atom, potential energy scans can reveal the most stable conformers. researchgate.net
Reactivity Descriptors: DFT calculations yield several parameters that help in modeling chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. researchgate.net Other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and global softness (S) can also be derived. mdpi.comdnu.dp.ua A low ionization potential, related to the HOMO energy, suggests better reactivity. researchgate.net
Below is a table of representative theoretical reactivity parameters that can be calculated using DFT. The values are illustrative and based on general principles observed in similar compounds.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | E_HOMO | - | Relates to electron-donating ability |
| LUMO Energy | E_LUMO | - | Relates to electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |
| Ionization Potential | IP | -E_HOMO | Energy required to remove an electron |
| Electron Affinity | EA | -E_LUMO | Energy released when an electron is added |
| Electronegativity | χ | (IP + EA) / 2 | Tendency to attract electrons |
| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron distribution |
| Global Softness | S | 1 / (2η) | Measure of molecular polarizability |
| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons |
This table presents theoretical parameters derivable from DFT calculations, which are instrumental in modeling the reactivity of chemical compounds.
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly valuable for investigating how molecules like this compound behave at interfaces, such as their assembly on solid surfaces. nih.govnih.govmdpi.com
This compound is commonly used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like silica (B1680970) (SiO₂) or other metal oxides. MD simulations can model the entire process of SAM formation, from the initial adsorption and hydrolysis of the trichlorosilyl (B107488) group to the final cross-linking and organization of the monolayer. nih.gov
Key Research Findings from MD Simulations of Similar Systems:
Surface Coverage and Ordering: Simulations show how the packing density and orientation of the alkyl chains are influenced by the nature of the substrate. For example, simulations on realistic amorphous silica surfaces reveal that surface roughness significantly impacts the orientational ordering of the monolayers. nih.gov
Hydrolysis and Condensation: Reactive force fields, such as ReaxFF, can be used in MD simulations to model the chemical reactions involved in the formation of siloxane bonds (Si-O-Si) between neighboring molecules and covalent bonds with the surface hydroxyl groups. nih.govresearchgate.net
Interfacial Properties: MD simulations provide insights into the resulting properties of the modified surface, such as hydrophobicity. The phenyl group in this compound contributes to creating a non-polar interphase that shields the polar surface from interaction with water. gelest.com
Influence of Molecular Structure: By simulating different organosilanes, researchers can understand how the length and nature of the organic substituent affect the structure and properties of the resulting monolayer. The phenylpropyl group's rigidity and potential for π-π stacking interactions can lead to different packing structures compared to simple alkyl chains.
| Simulation Aspect | Information Gained | Relevance to this compound |
| Force Field | Defines interatomic potentials (e.g., OPLS, ReaxFF) researchgate.net | Determines the accuracy of the simulated molecular interactions. |
| Substrate Model | Crystalline vs. Amorphous Silica nih.gov | Affects the packing and ordering of the resulting monolayer. |
| Adsorption Dynamics | Rate and preferred sites of molecule attachment | Elucidates the initial stages of SAM formation. |
| Monolayer Structure | Tilt angle, gauche defects, packing density | Characterizes the quality and organization of the functionalized surface. |
| Interfacial Energy | Calculation of surface free energy | Predicts the hydrophobicity and wetting properties of the modified surface. |
This interactive table summarizes the key aspects and insights obtained from MD simulations of organosilane monolayers on surfaces.
Predictive Modeling of Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, establishes a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. researchgate.netnih.gov These models rely on molecular descriptors, which are numerical values derived from the molecular structure.
For this compound, QSPR models could be developed to predict a wide range of properties without the need for experimental measurement. This is particularly useful for screening new materials or understanding the behavior of existing ones under various conditions.
Methodology:
Descriptor Calculation: A large number of molecular descriptors are calculated from the 2D or 3D structure of this compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.gov
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links a subset of these descriptors to a specific property of interest (e.g., boiling point, refractive index, retention time in chromatography). nih.govyoutube.com
Validation: The model's predictive power is rigorously tested using external validation sets to ensure its reliability. nih.gov
Predicted Properties: While specific QSPR models for this compound are not readily available in the literature, public databases often contain properties predicted by such models. For example, the PubChem database provides a predicted value for XlogP, a measure of hydrophobicity. uni.lu
| Property | Potential Molecular Descriptors | Application of Prediction |
| Boiling Point | Molecular Weight, van der Waals Volume | Process design and purification |
| Refractive Index | Molar Refractivity, Polarizability | Optical applications of modified surfaces |
| Chromatographic Retention Index | Topological indices, Polarity descriptors nih.gov | Analytical method development |
| Partition Coefficient (logP) | XlogP, ALOGP nih.gov | Predicting environmental fate and behavior |
| Collision Cross Section (CCS) | Molecular geometry, charge distribution uni.lu | Identification in ion mobility-mass spectrometry |
This table illustrates how QSPR models could be applied to predict various properties of this compound using different classes of molecular descriptors.
Future Research Directions and Emerging Applications
Novel Synthetic Routes for Enhanced Sustainability and Efficiency
The primary industrial synthesis of organosilanes like trichloro(3-phenylpropyl)silane often involves the hydrosilylation of an alkene with a chlorosilane, a reaction typically catalyzed by platinum-based catalysts such as Speier's or Karstedt's catalyst. scirp.orgmagtech.com.cn While effective, this method presents challenges related to the cost and potential environmental impact of precious metal catalysts. bohrium.comnih.gov Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.
One promising area is the exploration of catalysts based on more abundant and less toxic metals. nih.gov Rhodium(I) complexes, for instance, have shown exceptional efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane (B8805176), achieving a turnover number (TON) of 140,000 and over 99% selectivity. bohrium.comnih.govresearchgate.net This suggests that similar catalytic systems could be developed for the synthesis of this compound from allylbenzene (B44316) and trichlorosilane, significantly reducing catalyst loading and cost.
Another avenue for enhancing sustainability is the development of "green" chemical processes. This includes mechanochemical synthesis, which can be performed in high-pressure mechanochemical reactors, potentially reducing the need for solvents and enabling the use of less-reactive silicon sources. rsc.org Additionally, research into direct synthesis methods, reacting silicon with organic halides or alcohols, aims to create more atom-economical and environmentally benign processes, moving away from chlorine-based chemistries where possible. mdpi.comresearchgate.net
| Feature | Conventional Hydrosilylation | Emerging Routes |
| Catalyst | Platinum-based (e.g., Karstedt's) scirp.org | Earth-abundant metals, Rhodium complexes bohrium.comnih.gov |
| Sustainability | Relies on precious metals | Reduced metal toxicity and cost nih.gov |
| Efficiency | High conversion but can have side products magtech.com.cn | Potentially higher selectivity and turnover numbers bohrium.com |
| Process | Typically solvent-based | Potential for solvent-free mechanochemical synthesis rsc.org |
Advanced Material Architectures Utilizing this compound
This compound is an excellent candidate for the formation of self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxylated surfaces like silicon wafers, glass, and metal oxides. mpg.dearxiv.orgnih.gov The trichlorosilyl (B107488) group readily hydrolyzes in the presence of trace water to form silanols, which then condense with surface hydroxyl groups and with each other to form a robust, covalently bound siloxane network. mpg.de
The resulting monolayer presents the 3-phenylpropyl groups outwards, creating a surface with distinct properties. The phenyl group contributes to a hydrophobic character, which is useful for creating water-repellent and anti-corrosion coatings. cymitquimica.commdpi.com Research is ongoing to precisely control the packing density and orientation of these SAMs to fine-tune surface energy and tribological properties.
Future applications extend beyond simple monolayers. This compound can be used in the fabrication of multilayered structures and as a surface modifier for nanoparticles. mdpi.com By modifying the surface of nano-fillers, it can act as a coupling agent, improving their dispersion in polymer matrices and enhancing the mechanical and thermal properties of the resulting composite materials. cymitquimica.com
| Property | Description | Potential Application |
| Wettability | Increased hydrophobicity due to the phenylpropyl group. cymitquimica.com | Water-repellent coatings, anti-fouling surfaces. |
| Adhesion | Can improve adhesion between organic polymers and inorganic substrates. cymitquimica.com | Adhesives, sealants, composite materials. cymitquimica.com |
| Corrosion Resistance | Forms a dense, protective barrier against corrosive agents. mdpi.com | Protective coatings for metals. mdpi.com |
| Surface Energy | Lowers the surface energy of the substrate. | Lubrication, anti-stiction coatings. gelest.com |
Expansion into New Biomedical Engineering Fields
The ability of this compound to form stable, hydrophobic coatings opens up possibilities in biomedical engineering. Surface modification of medical implants and devices is crucial to control their interaction with biological systems. A hydrophobic surface can reduce non-specific protein adsorption, a key event that often precedes biofouling and implant rejection. nih.gov
In the field of biosensors, this compound could be used to create well-defined surfaces for the immobilization of biomolecules. While the phenylpropyl group itself is non-reactive, it can be part of a mixed SAM with other functional silanes, allowing for precise control over the density of capture probes and the surrounding surface chemistry.
Furthermore, the principles of using silanes to modify nanoparticles can be extended to the development of novel drug delivery systems. By functionalizing the surface of nanocarriers with a layer containing this compound, it may be possible to control their hydrophobic/hydrophilic balance, influencing their circulation time and interaction with cell membranes.
| Application Area | Role of this compound | Research Goal |
| Medical Implants | Forms a hydrophobic, biocompatible surface coating. | Reduce protein adsorption and biofouling. nih.gov |
| Biosensors | Component of mixed SAMs for controlled surface chemistry. | Optimize immobilization of capture probes and reduce background noise. |
| Drug Delivery | Surface modification of nanocarriers. | Tune hydrophobic/hydrophilic balance to control biodistribution. |
Integration with Smart and Responsive Materials
"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers like light, pH, or temperature, are a major focus of current materials research. rsc.orgstimuliresponsivematerials.org this compound can be a key component in the fabrication of such materials, particularly for creating responsive surfaces.
One approach involves creating mixed SAMs where this compound is combined with a stimuli-responsive silane (B1218182). For example, a surface could be designed to switch from hydrophobic to hydrophilic upon a change in pH or exposure to a specific wavelength of light. The this compound would provide a stable, hydrophobic baseline, while the co-adsorbed functional silane would drive the responsive behavior.
Another emerging area is the development of surfaces with dynamically tunable adhesion or wettability. By incorporating this compound into a polymer brush or hydrogel layer that can swell or collapse in response to a stimulus, it is possible to create surfaces that can, for instance, capture and release cells or droplets on demand. mdpi.com
| Stimulus | Potential System | Resulting Change |
| pH | Mixed SAM with a pH-sensitive silane (e.g., with amine or carboxylic acid groups). mdpi.com | Reversible switching of surface wettability and charge. |
| Light | Integration with photo-isomerizable molecules (e.g., azobenzene) in the SAM. | Change in surface topography or polarity. |
| Temperature | Part of a surface layer with a thermo-responsive polymer (e.g., poly(N-isopropylacrylamide)). | Transition between hydrophobic and hydrophilic states. |
Computational Design and High-Throughput Screening of Silane Systems
The development of new materials is increasingly being accelerated by computational methods. researchgate.netarxiv.org Molecular dynamics (MD) simulations can provide insights into the formation and structure of this compound SAMs at the atomic level. mdpi.com These simulations can predict packing densities, molecular tilt angles, and the resulting surface energies, guiding experimental efforts to create highly ordered and functional surfaces.
Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the silane molecule itself, as well as its interaction with different substrates. nih.gov This can help in understanding the bonding mechanisms and predicting the stability of the resulting monolayers.
Furthermore, high-throughput computational screening is emerging as a powerful tool for materials discovery. arxiv.orgarxiv.org By creating virtual libraries of different silane molecules and simulating their properties, it is possible to rapidly identify candidates with desired characteristics for a specific application. For instance, one could screen for silanes that form the most effective anti-corrosion barriers or that exhibit optimal properties for integration into smart materials. High-throughput experimental methods, such as creating and screening microarrays of different silane-based coatings, can then be used to validate the computational predictions. nih.gov
| Method | Application for this compound | Insights Gained |
| Molecular Dynamics (MD) | Simulating the self-assembly process on a substrate. mdpi.com | Packing density, molecular orientation, surface topography. mdpi.com |
| Density Functional Theory (DFT) | Calculating electronic properties and reaction energies. nih.gov | Bonding mechanisms, reactivity, spectroscopic properties. nih.gov |
| High-Throughput Screening (HTS) | Rapidly evaluating properties of virtual libraries of silanes. arxiv.orgnih.gov | Identification of optimal silane structures for specific applications. nih.gov |
Q & A
Q. What are the recommended laboratory synthesis methods for TCPS, and how is purity ensured?
TCPS is synthesized via the reaction of 3-phenylpropylmagnesium bromide with silicon tetrachloride in anhydrous conditions to prevent hydrolysis. Post-synthesis, purification involves fractional distillation under reduced pressure (10 mmHg, boiling point: 126°C) and storage under inert argon atmospheres . Purity verification typically employs gas chromatography (GC) with ≥97% purity thresholds, complemented by -NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.2–7.4 ppm and methylene protons near δ 1.6–2.1 ppm) .
Q. What safety protocols are critical for handling TCPS?
TCPS is corrosive and moisture-sensitive. Handling requires:
- Personal Protection: Nitrile gloves, face shields, and chemical-resistant suits to avoid skin/eye contact .
- Storage: Sealed containers under argon at room temperature to prevent hydrolysis .
- Waste Disposal: Neutralization with dry alcohol followed by silica gel absorption, adhering to hazardous waste regulations .
Q. How does TCPS interact with hydroxylated surfaces (e.g., glass, metal oxides)?
TCPS undergoes hydrosilylation with surface -OH groups, forming covalent Si-O bonds. For example, on silica surfaces:
- Procedure: Substrates are pre-treated with piranha solution to maximize hydroxyl density.
- Reaction: TCPS in anhydrous toluene at 80°C for 12 hours under nitrogen .
- Outcome: Enhanced hydrophobicity (contact angle >100°) and improved adhesion in composites, verified by XPS (Si 2p peak at ~102 eV) .
Advanced Research Questions
Q. How can TCPS reactivity be modulated for tailored polymer architectures?
TCPS serves as a crosslinker in silicone polymers. Key strategies include:
- Co-monomer Ratios: Adjusting TCPS:dimethylsiloxane ratios to control crosslink density (e.g., 1:10 for elastomers vs. 1:5 for rigid networks) .
- Solvent Effects: Using polar aprotic solvents (e.g., THF) to accelerate silanol condensation .
- Catalysts: Tin(II) octoate (0.1 wt%) reduces gelation time by 40% via Lewis acid activation .
Q. What explains contradictory data on TCPS hydrolysis kinetics in different solvents?
Hydrolysis rates vary with solvent polarity and water activity:
- Polar Solvents (e.g., acetone): Rapid hydrolysis (t < 1 hr) due to high water miscibility.
- Nonpolar Solvents (e.g., hexane): Slower kinetics (t > 6 hrs) with phase-separated water .
- Analytical Methods: FTIR tracking of Si-Cl (620 cm) depletion and Si-OH (3400 cm) formation resolves discrepancies .
Q. How does TCPS compare to structurally similar silanes in surface modification?
| Compound | Reactivity with -OH | Thermal Stability | Applications |
|---|---|---|---|
| TCPS | High (phenyl enhances π interactions) | ≤200°C | Hydrophobic coatings |
| Trichloro(3-chloropropyl)silane | Moderate | ≤150°C | Adhesion promoters |
| Phenyltrichlorosilane | High (no alkyl chain) | ≤180°C | Monolayer formation |
TCPS outperforms in durability due to its phenylpropyl group, which resists oxidative degradation .
Q. What advanced techniques characterize TCPS-derived monolayers?
- AFM: Measures monolayer thickness (~2 nm) and roughness (<0.5 nm RMS) .
- Contact Angle Goniometry: Quantifies hydrophobicity (θ = 105–110°) .
- ToF-SIMS: Detects phenyl fragments (m/z 77, 91) to confirm surface attachment .
Methodological Considerations
Q. How are TCPS reaction byproducts identified and mitigated?
- Byproducts: HCl (from hydrolysis) and oligomeric siloxanes.
- Mitigation: Scrubbers for HCl vapors; gel permeation chromatography (GPC) to remove oligomers .
- Analysis: -NMR identifies Si-O-Si (δ -22 ppm) vs. unreacted Si-Cl (δ 18 ppm) .
Q. What experimental designs address TCPS’s moisture sensitivity in kinetic studies?
- Glovebox Use: Maintains <1 ppm HO during reagent mixing.
- In-situ FTIR: Tracks reaction progress without air exposure .
- Karl Fischer Titration: Quantifies trace water in solvents (<50 ppm threshold) .
Data Interpretation and Conflict Resolution
Q. How to resolve discrepancies in TCPS-mediated polymer mechanical properties?
Variability arises from crosslink density and curing conditions. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
